

Comparative Guide: Chlorohydrotris(triphenylphosphine)ruthenium(II) vs. Wilkinson's Catalyst

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Compound of Interest

Compound Name:	Chlorohydrotris(triphenylphosphine) ruthenium
CAS No.:	55102-19-7
Cat. No.:	B1588837

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Executive Summary: The "Reliable Workhorse" vs. The "Speed Demon"

In homogeneous hydrogenation, Wilkinson's Catalyst () and Chlorohydrotris(triphenylphosphine)ruthenium(II) () represent two distinct philosophies of catalytic design.

- Wilkinson's Catalyst is the industry standard for reliability. It offers predictable oxidative-addition/reductive-elimination cycles, excellent functional group tolerance, and a broad scope that includes sterically accessible internal alkenes.
- RuHCl(PPh₃)₃ is a specialist tool. It is one of the fastest known catalysts for terminal alkenes, with activity often exceeding Wilkinson's by orders of magnitude. However, this

speed comes with a trade-off: extreme steric sensitivity (it virtually stops at internal alkenes) and a propensity for alkene isomerization ("chain-walking") if hydrogen pressure is insufficient.

Strategic Verdict: Use Wilkinson's for general-purpose screening and complex substrates. Use RuHCl(PPh₃)₃ when cost is a driver (Ru is ~1/5th the price of Rh) or when you need to selectively hydrogenate a terminal double bond in the presence of internal unsaturation.

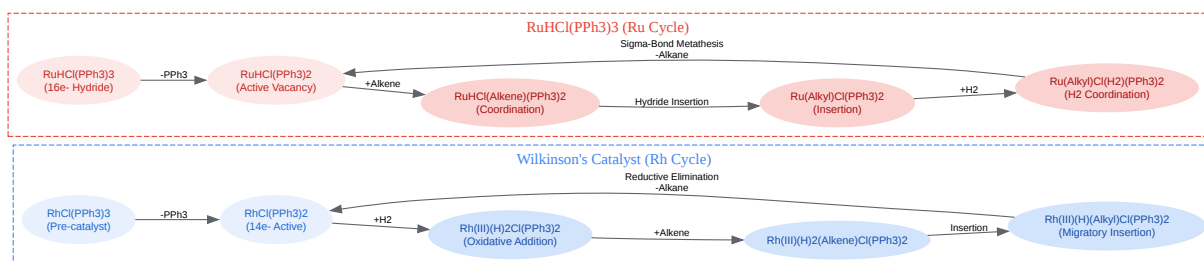
Technical Specifications & Cost Analysis

Feature	Wilkinson's Catalyst	RuHCl(PPh ₃) ₃
Formula		
Metal Oxidation State	Rh(I) ()	Ru(II) ()
Coordination Geometry	Square Planar (distorted)	Distorted Trigonal Bipyramidal
Active Species	14e ⁻ species	16e ⁻ species
Terminal Alkene TOF	High (~650–800)	Ultra-High (>1500 typical)
Internal Alkene Activity	Moderate (slows with sterics)	Negligible (~2000x slower than terminal)
Isomerization Risk	Low	High (Chain-walking common)
Approx. ^[1] Metal Cost (2025)	~\$4,500 - \$5,500 / oz	~\$850 - \$960 / oz

Mechanistic Divergence

The core difference lies in how these metals activate hydrogen. Rhodium oscillates between +1 and +3 oxidation states, while Ruthenium largely stays in the +2 state, utilizing a monohydride insertion mechanism.

Catalytic Cycles (Graphviz Visualization)



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Figure 1: Comparative catalytic cycles. Note the Rh(I)/Rh(III) redox loop versus the Ru(II) monohydride pathway which avoids high-barrier oxidative addition of H₂.

Key Mechanistic Insights

- H₂ Activation: Wilkinson's catalyst activates

before the alkene binds (dihydride path).[2] RuHCl(PPh₃)₃ is already a hydride; the alkene inserts into the Ru-H bond first, forming an alkyl species that subsequently reacts with H₂ (often via sigma-bond metathesis or heterolytic cleavage).

- Selectivity Driver: The Ru center is sterically crowded. The necessity for the alkene to insert into the bulky

bond creates a massive energy penalty for internal alkenes, resulting in the observed ~2000:1 selectivity ratio for terminal vs. internal alkenes.

Performance Metrics & Selectivity Substrate Scope Comparison

Substrate Type	Wilkinson's ()	RuHCl()	Experimental Note
1-Hexene (Terminal)	Fast (TOF ~650)	Very Fast (TOF >1000)	Ru is superior for pure speed on terminal bonds.
Cyclohexene (Internal)	Moderate	Inert	Ru virtually stops; useful for differentiating double bonds.
Maleic Anhydride	Fast	Fast	Both reduce activated electron-poor alkenes well.
Aldehydes (-CHO)	Decarbonylation (Side Rxn)	Transfer Hydrogenation	Rh strips CO to form inactive .
Nitro (-NO ₂)	Tolerated	Tolerated	Both are chemoselective against nitro groups.

The Isomerization Risk (Chain Walking)

A critical "gotcha" with RuHCl(PPh₃)₃ is isomerization.

- Mechanism: If

concentration is low, the Ru-alkyl intermediate can undergo

-hydride elimination to release an internal alkene rather than reacting with

- Outcome: A terminal alkene (e.g., 1-hexene) converts to 2-hexene. Since RuHCl(PPh₃)₃ cannot hydrogenate 2-hexene effectively, the reaction appears to "stall" at partial conversion.

- Mitigation: Maintain high pressure (>3 atm) to favor the hydrogenolysis step over

Experimental Protocols

Protocol A: Synthesis of $\text{RuHCl}(\text{PPh}_3)_3$

Why synthesize? Commercial samples often degrade. Fresh preparation ensures active hydride species.

Reagents:

- (1.0 g, 1.04 mmol)
- Triethylamine (Et_3N) (Excess)
- Benzene/Ethanol (1:1 mixture, degassed)
- Hydrogen gas ()

Procedure:

- Setup: In a Schlenk flask under Argon, dissolve in 20 mL of 1:1 Benzene/Ethanol.
- Activation: Add 0.5 mL of triethylamine (base promotes hydride formation).
- Hydrogenation: Replace Argon atmosphere with (balloon pressure is sufficient). Stir vigorously for 2-4 hours at 25°C.
- Observation: The solution color typically shifts from dark brown/black to a lighter purple/grey or reddish hue depending on solvation.

- Isolation: Concentrate under vacuum. Precipitate with cold methanol (degassed). Filter under inert atmosphere.
- Storage: Store in a glovebox. Highly air-sensitive in solution.

Protocol B: Selective Hydrogenation of Terminal Alkenes

Objective: Hydrogenate a terminal vinyl group without affecting an internal double bond.

- Catalyst Loading: Use 0.1 mol% RuHCl(PPh₃)₃ (prepared in situ or fresh).
- Solvent: Benzene or Toluene (degassed). Avoid alcohols if transfer hydrogenation is not desired.
- Substrate: Add substrate (e.g., 1,5-hexadiene) under counter-flow of Argon.
- Reaction: Pressurize to 3-5 atm
- Monitoring: Monitor uptake. Reaction should be extremely rapid. Stop immediately upon cessation of uptake to prevent slow isomerization of remaining internal bonds.
- Note: Do not run at 1 atm if isomerization is a concern. Higher pressure forces the reduction pathway.

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Sources

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